Abz-HPGGPQ-EDDnp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

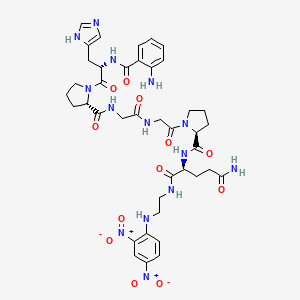

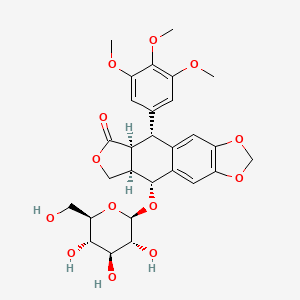

Abz-HPGGPQ-EDDnp is a synthetic peptide substrate used primarily in biochemical research. It is designed to be a substrate for cathepsin K, a lysosomal cysteine protease involved in bone resorption and remodeling. The compound’s full name is ortho-aminobenzoic acid-HPGGPQ-N-(2,4-dinitrophenyl)-ethylenediamine .

Méthodes De Préparation

The synthesis of Abz-HPGGPQ-EDDnp involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods are similar but scaled up to accommodate larger quantities.

Analyse Des Réactions Chimiques

Abz-HPGGPQ-EDDnp undergoes hydrolysis at the Gly-Gly bond when exposed to cathepsin K. This reaction is highly specific and does not occur with other cathepsins such as B, F, H, L, S, and V . The major product of this reaction is the cleaved peptide, which can be detected using fluorescence resonance energy transfer (FRET) techniques .

Applications De Recherche Scientifique

Abz-HPGGPQ-EDDnp is widely used in scientific research to study the activity of cathepsin K. It is particularly valuable in the fields of biochemistry and molecular biology for monitoring enzyme kinetics and inhibitor screening . In medicine, it is used to investigate the role of cathepsin K in diseases such as osteoporosis and arthritis . The compound also has applications in drug discovery, where it helps identify potential therapeutic agents targeting cathepsin K .

Mécanisme D'action

The mechanism of action of Abz-HPGGPQ-EDDnp involves its cleavage by cathepsin K at the Gly-Gly bond. This cleavage results in a measurable fluorescence signal, allowing researchers to quantify enzyme activity . The molecular target of the compound is the active site of cathepsin K, where it binds and undergoes hydrolysis .

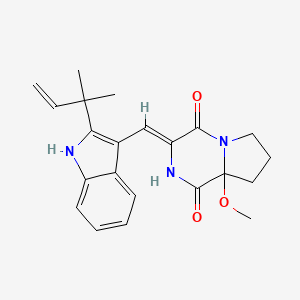

Comparaison Avec Des Composés Similaires

Similar compounds to Abz-HPGGPQ-EDDnp include other peptide substrates designed for different cathepsins. For example, Abz-LEQ-EDDnp is a substrate for cathepsin S . What sets this compound apart is its high specificity for cathepsin K, making it a valuable tool for studying this particular enzyme .

Propriétés

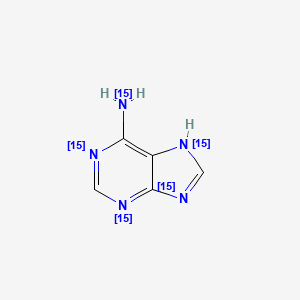

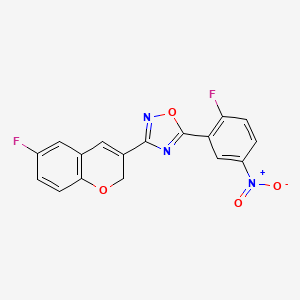

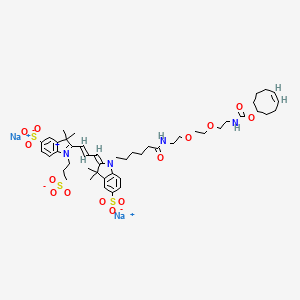

Formule moléculaire |

C40H50N14O12 |

|---|---|

Poids moléculaire |

918.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[2-(2,4-dinitroanilino)ethyl]pentanediamide |

InChI |

InChI=1S/C40H50N14O12/c41-26-6-2-1-5-25(26)36(58)50-29(17-23-19-43-22-48-23)40(62)52-16-4-7-30(52)38(60)47-20-34(56)46-21-35(57)51-15-3-8-31(51)39(61)49-28(11-12-33(42)55)37(59)45-14-13-44-27-10-9-24(53(63)64)18-32(27)54(65)66/h1-2,5-6,9-10,18-19,22,28-31,44H,3-4,7-8,11-17,20-21,41H2,(H2,42,55)(H,43,48)(H,45,59)(H,46,56)(H,47,60)(H,49,61)(H,50,58)/t28-,29-,30-,31-/m0/s1 |

Clé InChI |

VHIXHCDBFWVSMK-ORYMTKCHSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)NC(CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)

![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)